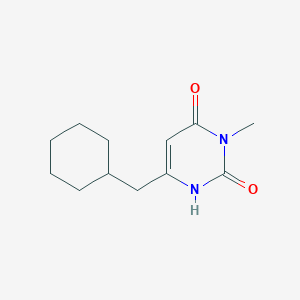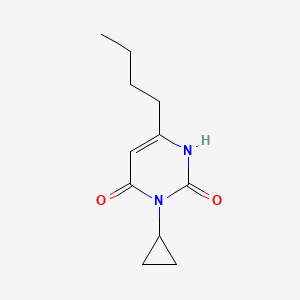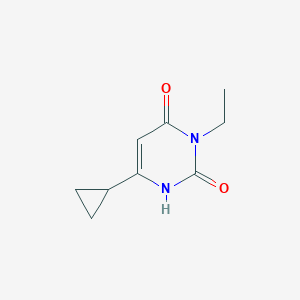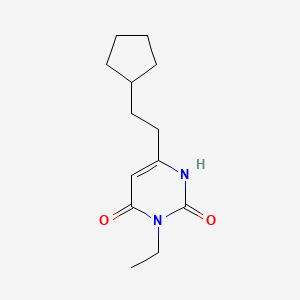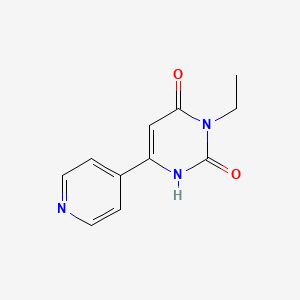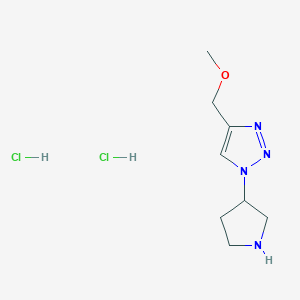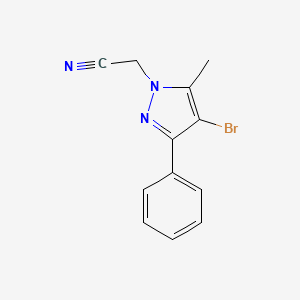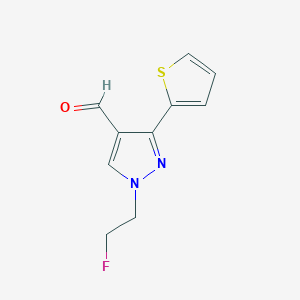
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (FTCP) is an organic compound belonging to the class of pyrazole-4-carbaldehyde (P4C). It is a versatile and important building block for the synthesis of various heterocyclic compounds. FTCP has been widely used in the synthesis of bioactive compounds, such as anti-cancer agents, anti-inflammatory agents, and antioxidants. It has also been used in the synthesis of other heterocyclic compounds, such as imidazoles and thiazoles.
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles. These compounds have been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has also been used in the synthesis of anti-HIV agents, as well as in the synthesis of other bioactive compounds. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has also been used in the synthesis of chiral ligands, which are important for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to involve the formation of a covalent bond between the 2-fluoroethanol and thiophene-2-carbaldehyde molecules. This covalent bond is then further stabilized by the formation of hydrogen bonds between the two molecules. This covalent bond is believed to be responsible for the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been found to possess various biochemical and physiological effects. It has been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has also been found to possess anti-HIV activity, as well as the ability to inhibit the growth of certain bacteria. In addition, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been found to possess anti-microbial and anti-fungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easily accessible. It is also a versatile building block for the synthesis of various heterocyclic compounds. However, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde also has some limitations. It is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. It could be used in the synthesis of more complex heterocyclic compounds, such as imidazoles and thiazoles. It could also be used in the synthesis of more complex bioactive compounds, such as anti-cancer agents and anti-HIV agents. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde could also be used in the synthesis of chiral ligands, which are important for asymmetric synthesis. Finally, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde could be used in the synthesis of more complex polymers and materials.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEKQVGPBMWCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



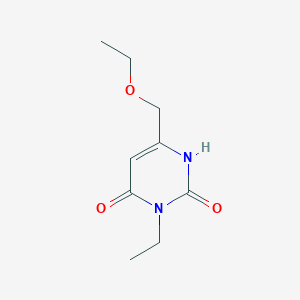
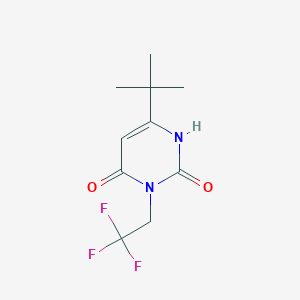


![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
